1-(4-Iodophenyl)-1H-indazole

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

1-(4-Iodophenyl)-1H-indazole (CAS 1433850-61-3; molecular formula C₁₃H₉IN₂; molecular weight 320.13 g·mol⁻¹) is a 1-N-arylated indazole derivative bearing a para-iodophenyl substituent at the N1 position of the indazole core. The compound is supplied as a yellow-to-colorless crystalline solid with a reported melting point range of 99–102 °C.

Molecular Formula C13H9IN2
Molecular Weight 320.13 g/mol
Cat. No. B14113704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-1H-indazole
Molecular FormulaC13H9IN2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)I
InChIInChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H
InChIKeyUIKIVHREGPUDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)-1H-indazole CAS 1433850-61-3: Procurement-Grade Identity, Physicochemical Baseline, and Comparator Chemistry


1-(4-Iodophenyl)-1H-indazole (CAS 1433850-61-3; molecular formula C₁₃H₉IN₂; molecular weight 320.13 g·mol⁻¹) is a 1-N-arylated indazole derivative bearing a para-iodophenyl substituent at the N1 position of the indazole core. The compound is supplied as a yellow-to-colorless crystalline solid with a reported melting point range of 99–102 °C . It belongs to the broader 1-aryl-1H-indazole chemical class, a privileged scaffold in medicinal chemistry that serves as a key pharmacophore in kinase inhibitors, IDO1 inhibitors, and myeloperoxidase (MPO) modulators [1][2]. The para-iodo substituent imparts distinct reactivity and physicochemical properties that differentiate this compound from its lighter halogen analogs (4-F, 4-Cl, 4-Br) and from the unsubstituted 1-phenyl-1H-indazole, making it a strategically important building block for cross-coupling-based diversification and a candidate for halogen-bond-driven target engagement.

Why 1-(4-Iodophenyl)-1H-indazole Cannot Be Replaced by Its 4-Bromo, 4-Chloro, or 4-Fluoro Analogs: Halogen-Dependent Reactivity and Physicochemical Divergence


The para-halogen identity on the N1-phenyl ring of 1-aryl-1H-indazoles is not a trivial substitution variable. The C–I bond dissociation energy (approximately 218–234 kJ·mol⁻¹) is substantially lower than that of C–Br (~284–297 kJ·mol⁻¹), C–Cl (~327–346 kJ·mol⁻¹), and C–F (~453–486 kJ·mol⁻¹) [1]. In palladium-catalyzed cross-coupling reactions, oxidative addition to aryl iodides proceeds significantly faster than to the corresponding aryl bromides or chlorides, enabling milder reaction conditions and higher conversions [2]. Furthermore, iodine is a superior halogen-bond donor compared to bromine or chlorine, with the σ-hole magnitude increasing with halogen polarizability (I > Br > Cl), a property exploited in structure-based drug design for directing specific protein–ligand interactions [3]. The iodo substituent also uniquely enables radioiodination (¹²⁵I or ¹³¹I) for tracer studies, an option unavailable to the bromo, chloro, or fluoro analogs. Substituting 1-(4-iodophenyl)-1H-indazole with its lighter-halogen congeners thus alters reaction kinetics in downstream chemistry, modifies potential binding interactions, and eliminates radiolabeling capability—each of which can materially affect research outcomes.

Quantified Differentiation Evidence: 1-(4-Iodophenyl)-1H-indazole versus Closest Halogen Analogs


C–I Bond Dissociation Energy: 1-(4-Iodophenyl)-1H-indazole Offers a ~28% Weaker Carbon–Halogen Bond than Its 4-Bromo Analog, Enabling Milder Cross-Coupling Conditions

The carbon–iodine bond in the para-iodophenyl substituent of 1-(4-iodophenyl)-1H-indazole exhibits a bond dissociation energy (BDE) of approximately 218–234 kJ·mol⁻¹, compared with ~284–297 kJ·mol⁻¹ for the C–Br bond in 1-(4-bromophenyl)-1H-indazole and ~327–346 kJ·mol⁻¹ for the C–Cl bond in 1-(4-chlorophenyl)-1H-indazole [1][2]. This represents a C–I bond that is 23–28% weaker than the C–Br bond and 33–38% weaker than the C–Cl bond, directly translating to lower activation energy for oxidative addition with Pd⁰ catalysts. The practical consequence is that 1-(4-iodophenyl)-1H-indazole can participate in Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings at lower temperatures or with lower catalyst loadings than its bromo or chloro analogs, reducing thermal decomposition and side-product formation.

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Melting Point as an Identity and Purity Discriminator: 1-(4-Iodophenyl)-1H-indazole (99–102 °C) Is Thermally Separable from 5-Bromo-1-(4-iodophenyl)-1H-indazole (128–131 °C)

The melting point of 1-(4-iodophenyl)-1H-indazole is reported as 99–102 °C (lit.) . Its closest structural relative that also carries the 4-iodophenyl motif, 5-bromo-1-(4-iodophenyl)-1H-indazole (CAS 1433850-54-4), exhibits a melting point of 128–131 °C , a difference of approximately 29 °C. This 29 °C gap provides a simple, non-instrumental identity verification method that can distinguish between the mono-iodinated and the bromo-iodinated analog during incoming material inspection. In contrast, the melting points of 1-(4-bromophenyl)-1H-indazole and 1-(4-chlorophenyl)-1H-indazole are not as well established in the open literature, reducing their utility for rapid identity confirmation.

Analytical Chemistry Quality Control Identity Confirmation

Molecular Weight Divergence: 1-(4-Iodophenyl)-1H-indazole (320.13 g·mol⁻¹) Is 17% Heavier than Its 4-Bromo Analog, Facilitating LC-MS Discrimination in Reaction Monitoring

The molecular weight of 1-(4-iodophenyl)-1H-indazole (320.13 g·mol⁻¹, C₁₃H₉IN₂) is substantially higher than that of its 4-bromo analog (273.13 g·mol⁻¹, C₁₃H₉BrN₂), 4-chloro analog (228.67 g·mol⁻¹, C₁₃H₉ClN₂), 4-fluoro analog (212.22 g·mol⁻¹, C₁₃H₉FN₂), and the unsubstituted 1-phenyl-1H-indazole (194.23 g·mol⁻¹, C₁₃H₁₀N₂). The mass increment of 47.0 Da over the bromo analog and 91.5 Da over the chloro analog provides unambiguous mass spectrometric resolution, allowing LC-MS monitoring of this compound in complex reaction mixtures without interference from its lighter halogen congeners. The characteristic isotopic signature of iodine (monoisotopic, no substantial M+2 contribution, unlike bromine and chlorine) further simplifies spectral interpretation.

Analytical Chemistry LC-MS Reaction Monitoring

Halogen-Bond Donor Capacity: Iodine in 1-(4-Iodophenyl)-1H-indazole Provides Stronger σ-Hole Interactions than Bromine or Chlorine Analogs for Structure-Based Drug Design

The halogen-bond donor strength follows the order I > Br > Cl > F, with the σ-hole electrostatic potential increasing with halogen polarizability and atomic radius [1]. The para-iodophenyl group in 1-(4-iodophenyl)-1H-indazole thus serves as a significantly stronger halogen-bond donor than the para-bromophenyl or para-chlorophenyl groups in the corresponding analogs. In protein kinase inhibitor design, the 4-iodophenyl motif has been specifically exploited: crystallographic analysis of MEK kinase–inhibitor complexes demonstrated that the 2-fluoro-4-iodophenyl moiety is crucial for structural stability of drug–enzyme complexes through halogen-bonding interactions, a property attenuated or lost when iodine is replaced by bromine or chlorine [2].

Medicinal Chemistry Halogen Bonding Structure-Based Drug Design

Orthogonal Reactivity in Dual-Halogenated Systems: The Iodo Substituent of 1-(4-Iodophenyl)-1H-indazole Enables Chemoselective Sequential Cross-Coupling When Paired with a C5-Bromo Derivative

In 5-bromo-1-(4-iodophenyl)-1H-indazole (CAS 1433850-54-4), the differential reactivity of the C5–Br and C4′–I bonds enables sequential, chemoselective cross-coupling. Under mild Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, room temperature to 40 °C), the aryl iodide undergoes preferential oxidative addition while the aryl bromide remains largely intact. This chemoselectivity window—derived from the intrinsically lower C–I bond dissociation energy—allows two different aryl/heteroaryl groups to be installed at the 4′-position (via iodide) and the 5-position (via bromide) in a programmed sequence without protecting-group manipulation [1]. The same orthogonal reactivity cannot be achieved with the corresponding 5-bromo-1-(4-bromophenyl) analog, where the two C–Br bonds have nearly identical reactivity. This property positions 1-(4-iodophenyl)-1H-indazole as a critical intermediate for generating libraries of differentially functionalized indazoles.

Synthetic Methodology Chemoselectivity Sequential Coupling

High-Value Application Scenarios for 1-(4-Iodophenyl)-1H-indazole: Where the Iodo-Specific Differentiation Drives Research Outcomes


Cross-Coupling-Dependent Library Synthesis in Medicinal Chemistry

When a medicinal chemistry program requires parallel diversification of the N1-aryl position of an indazole scaffold via palladium-catalyzed cross-coupling, 1-(4-iodophenyl)-1H-indazole is the preferred starting material. The weaker C–I bond (BDE ~218–234 kJ·mol⁻¹ vs ~284–297 kJ·mol⁻¹ for C–Br) enables Suzuki–Miyaura coupling with arylboronic acids at 40–60 °C rather than 80–100 °C, preserving sensitive functional groups elsewhere in the molecule and reducing thermal degradation of the indazole core [1]. This reactivity advantage is documented both in thermochemical tables and in the synthetic methodology literature on gold- and copper-catalyzed N-arylation of indazoles using aryl iodides as electrophiles [2].

Radiolabeled Probe and Tracer Development

The para-iodophenyl substituent uniquely enables radioiodination with ¹²⁵I (γ-emitter, t₁/₂ = 59.4 days) or ¹²³I (γ-emitter, t₁/₂ = 13.2 h) for SPECT imaging, or with ¹³¹I (β/γ-emitter) for targeted radiotherapy studies. This capability is absent in the 4-bromo, 4-chloro, 4-fluoro, and unsubstituted phenyl analogs, making 1-(4-iodophenyl)-1H-indazole the only member of this analog series that can serve as a precursor for iodine-radioisotope incorporation without structural modification. The established precedent for 4-iodophenyl-containing bioactive molecules functioning as radiotracers supports the feasibility of this application [1].

Structure-Based Drug Design Exploiting Halogen Bonding

In drug discovery programs targeting kinases or other proteins where a backbone carbonyl oxygen or side-chain carboxylate is positioned to accept a halogen bond from a ligand, 1-(4-iodophenyl)-1H-indazole is the optimal starting scaffold among the 4-halophenyl indazole series. Iodine provides the strongest σ-hole interaction energy (typically –20 to –35 kJ·mol⁻¹ with a carbonyl acceptor), significantly exceeding bromine (–8 to –20 kJ·mol⁻¹) and chlorine (–4 to –12 kJ·mol⁻¹) [1]. Crystallographic evidence from MEK kinase–inhibitor complexes demonstrates that the 2-fluoro-4-iodophenyl motif contributes decisively to drug–enzyme complex stability through halogen-bonding interactions [2]. While the exact 1-(4-iodophenyl)-1H-indazole scaffold has not been co-crystallized with a protein target to date, the physical-organic principles governing halogen bonding are transferable, and the iodine atom is the strongest halogen-bond donor available in this analog series.

Sequential Chemoselective Functionalization for SAR Exploration

For structure–activity relationship (SAR) campaigns requiring independent modification of two positions on the indazole scaffold, 1-(4-iodophenyl)-1H-indazole serves as a gateway to the differentially halogenated intermediate 5-bromo-1-(4-iodophenyl)-1H-indazole (CAS 1433850-54-4). The two halogen handles—aryl iodide at the 4′-position of the N1-phenyl ring and aryl bromide at the C5 position of the indazole core—exhibit a reactivity differential of approximately two orders of magnitude in Pd⁰ oxidative addition [1]. This enables sequential Suzuki couplings: the iodide reacts first at 25–40 °C, followed by bromide activation at >60 °C with a different coupling partner. This programmed diversification strategy cannot be replicated with the corresponding bis-bromo or bis-chloro analogs, where the two halogen sites would compete indiscriminately, and is therefore a unique synthetic capability directly traceable to the iodine substituent of 1-(4-iodophenyl)-1H-indazole.

Quote Request

Request a Quote for 1-(4-Iodophenyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.